Methyl 8-(thiophen-3-ylmethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate
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Overview
Description
Methyl 8-(thiophen-3-ylmethyl)-1-oxa-2,8-diazaspiro[45]dec-2-ene-3-carboxylate is a complex organic compound featuring a spirocyclic structure with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-(thiophen-3-ylmethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a diazoketone or an aziridine.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The spirocyclic core can be reduced under hydrogenation conditions to form more saturated analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Saturated spirocyclic compounds.
Substitution: Thiophene derivatives with various substituents.
Chemistry:
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its spirocyclic structure.
Materials Science: It can be incorporated into polymers to enhance their electronic properties.
Biology and Medicine:
Drug Development: Its unique structure makes it a candidate for drug discovery, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Electronics: The compound’s electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which Methyl 8-(thiophen-3-ylmethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique binding interactions, potentially leading to high specificity and potency.
Comparison with Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds with different heteroatoms or ring sizes.
Thiophene Derivatives: Compounds with thiophene rings but different substituents or additional functional groups.
Uniqueness:
Structural Complexity: The combination of a spirocyclic core with a thiophene ring and an ester group is relatively unique, providing a distinct set of chemical and physical properties.
By comparing it with other spirocyclic or thiophene-containing compounds, the unique aspects of Methyl 8-(thiophen-3-ylmethyl)-1-oxa-2,8-diazaspiro[4
Properties
IUPAC Name |
methyl 8-(thiophen-3-ylmethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-18-13(17)12-8-14(19-15-12)3-5-16(6-4-14)9-11-2-7-20-10-11/h2,7,10H,3-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSRFZKUUMMYJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC2(C1)CCN(CC2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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